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LNA-A(Bz) amidite

thermal stability melting temperature oligonucleotide duplex

Standard DNA amidites or 2'-OMe analogs cannot match the thermal stability and potency of a single LNA-A(Bz) insertion. For antisense gapmers achieving 0.4 nM IC50 or probes with 26°C SNP discrimination, locked nucleic acid conformation is required. - **Performance gain:** +2 to +8°C per modification; 550x more potent than 2'-OMe in ASOs - **Deprotection:** Requires conventional NH4OH (not methylamine/AMA) to avoid transamination byproducts - **Supply:** ≥98% purity (31P-NMR, RP-HPLC), compatible with standard DNA synthesizers

Molecular Formula C48H52N7O8P
Molecular Weight 885.9 g/mol
Cat. No. B15588911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLNA-A(Bz) amidite
Molecular FormulaC48H52N7O8P
Molecular Weight885.9 g/mol
Structural Identifiers
InChIInChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)
InChIKeyHPIDKMAOZZZGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LNA-A(Bz) Amidite: High-Affinity LNA Monomer


LNA-A(Bz) amidite (CAS 206055-79-0) is a benzoyl-protected adenine locked nucleic acid (LNA) phosphoramidite monomer with molecular formula C₄₈H₅₂N₇O₈P and molecular weight 885.94 g/mol . The compound features a 2′-O,4′-C-methylene bridge that conformationally constrains the ribose ring into an RNA-mimetic C3′-endo geometry, pre-organizing the nucleoside for high-affinity hybridization . Supplied as a crystalline solid with ≥95% purity and protected from light during storage at -20°C, this monomer enables solid-phase synthesis of antisense oligonucleotides (ASOs), qPCR probes, and therapeutic nucleic acids via standard phosphoramidite chemistry with extended coupling times .

1
Workflow High-affinity LNA oligonucleotide synthesis via standard automated DNA synthesizer platforms
2
Selection Logic Select for thermal duplex stabilization (+1.5–8°C per modification) in short probes or antisense gapmers
3
Use Context Compatible with conventional ammonium hydroxide deprotection; requires extended coupling time (~8 min per LNA)

Why Generic Amidites Cannot Substitute for LNA-A(Bz)


Attempting to substitute LNA-A(Bz) amidite with superficially similar modified phosphoramidites such as 2′-O-methyl (2′-OMe), 2′-O-methoxyethyl (MOE), or unlocked nucleic acid (UNA) monomers yields oligonucleotides with fundamentally divergent hybridization thermodynamics, nuclease resistance profiles, and target discrimination capabilities [1]. While 2′-OMe and MOE modifications impart modest duplex stabilization through C3′-endo conformational bias, the conformational pre-organization afforded by the LNA methylene bridge is structurally unique—reducing the entropic penalty of hybridization far more substantially than 2′-O-alkyl substituents [2]. Conversely, UNA monomers are designed to be conformationally flexible acyclic analogs, producing the opposite effect: reduced duplex stability that can be intentionally leveraged for thermodynamic tuning but precludes the affinity-driven applications for which LNA-A(Bz) amidite is selected [3]. These divergent biophysical outcomes, quantified in the evidence below, establish that interchanging these amidites is not a viable option for applications demanding high-affinity target capture, stringent mismatch discrimination, or extended nuclease resistance.

This Product
LNA-A(Bz) Amidite
Conformationally locked ribose; high per-modification duplex stability; benzoyl-deprotection workflow; extended serum stability end-blocking capability.
Potential Substitute
DNA / 2′-OMe / PS Amidites
Generic monomers offer minimal ΔTm, weaker mismatch discrimination, and distinct deprotection strategies that may not transfer LNA-level affinity or nuclease resistance.
!2′-OMe substitution may show ~550-fold lower antisense potency in cell-based assays; class-level endpoint response may differ significantly.
!Acetyl-protected LNA analogues require methylamine deprotection; Bz-protected amidite may form transamination byproducts if substituted with acetyl-LNA workflow.
!Phosphorothioate backbone reduces Tm; reported LNA gapmer potency context may not transfer to PS-only constructs without compensatory design changes.

Quantitative Differentiation: LNA-A(Bz) vs. Analogs


Per-Modification Tm Enhancement vs. DNA & 2′-OMe

In a head-to-head comparative study of uniformly modified 18mer antisense oligonucleotides targeting the same mRNA, LNA-containing oligonucleotides exhibited a Tm increase of 1.5–4°C per LNA residue relative to unmodified DNA [1]. In contrast, 2′-O-methyl modifications increased Tm by less than 1°C per modification under identical experimental conditions, while phosphorothioate (PTO) modification actually reduced Tm relative to unmodified DNA [1]. In a separate systematic comparison using parallel duplex systems, incorporation of LNA units into (2′-OMe)-RNA strands produced Tm values of 62–68°C for dodecameric duplexes, representing a 4–10°C increase over the reference duplex containing no LNA units [2].

Per-Modification Tm Enhancement
Reported
LNA-A(Bz): +1.5 to +8°C (DNA target); 2′-OMe:
ΔTm vs DNA
+8°C
2′-OMe <1°C
Supports shorter probe design with maintained or higher binding affinity.
Sequence-dependent; medium-salt buffer conditions compiled from cross-study data.
Mismatch Discrimination
Head-to-head
LNA probe ΔTm = 26°C vs DNA probe ΔTm = 10°C (heptamer duplex)
2.6× greater ΔTmfor LNA
Enables robust SNP genotyping using shorter probes with reduced cross-hybridization.
C→G mismatch; heptamer duplex context; data from Exiqon technical brochure.
Antisense Potency
Head-to-head
LNA gapmer IC50 = 0.4 nM; 2′-OMe IC50 ~220 nM; PS IC50 ~70 nM
175× more potentthan PS
Supports target silencing at lower concentrations in mammalian cell models.
VR1 mRNA target; 3 independent experiments; Grünweller et al. 2003.
Serum Stability
Head-to-head
LNA/DNA chimera t1/2 ~15 h (human serum); DNA t1/2 ~1.5 h; PS t1/2 ~10 h
~10-fold longerthan unmodified DNA
Supports less frequent dosing in in vivo antisense or miRNA inhibition studies.
3 LNA termini block; 37°C human serum; Kurreck et al. 2002 & Grünweller et al. 2003.
Synthesizer Compatibility
Method context
LNA coupling time ~8 min vs DNA ~1.5 min; same reagents and deprotection protocol
Adoptable on standard automated synthesizers without new capital equipment.
Extended oxidation recommended; standard ammonium hydroxide deprotection.
thermal stability melting temperature oligonucleotide duplex hybridization thermodynamics

Mismatch Discrimination: LNA vs. DNA Probe

In a systematic, cross-comparable evaluation of chemically modified antisense oligonucleotides binding to the same target mRNA sequence, LNA-modified ASOs achieved an mRNA-binding affinity EC50 of 0.3 ± 0.1 nM with a duplex Tm of 87.4 ± 2°C [1]. By comparison, 2′-MOE-modified ASOs exhibited equivalent binding potency (EC50 = 0.3 ± 0.2 nM) but with dramatically lower thermal stability (Tm = 55.6 ± 0.6°C). 2′-OMe-modified ASOs showed 13-fold weaker binding affinity (EC50 = 4.0 ± 0.2 nM) and substantially lower Tm (48.3 ± 0.8°C) [1].

Mismatch Discrimination
Head-to-head
LNA probe ΔTm = 26°C vs DNA probe ΔTm = 10°C (heptamer duplex)
2.6× greater ΔTmfor LNA
Enables robust SNP genotyping using shorter probes with reduced cross-hybridization.
C→G mismatch; heptamer duplex context; data from Exiqon technical brochure.
binding affinity EC50 antisense oligonucleotide target engagement

Antisense Potency: LNA Gapmer vs. PS & 2′-OMe

In a functional assay measuring reverse transcription inhibition via parallel triplex formation, (2′-OMe)-RNA strands containing four 5-Me-C-LNA units (structurally analogous to LNA-A modifications) achieved 94% inhibition of reverse transcription compared to 71% inhibition observed in the reference system containing Hoogsteen-paired (2′-OMe)-RNA strands with no LNA units incorporated [1]. The study employed AMV reverse transcriptase under standardized conditions with a three-fold excess of inhibitor over RNA template [1].

Antisense Potency
Head-to-head
LNA gapmer IC50 = 0.4 nM; 2′-OMe IC50 ~220 nM; PS IC50 ~70 nM
175× more potentthan PS
Supports target silencing at lower concentrations in mammalian cell models.
VR1 mRNA target; 3 independent experiments; Grünweller et al. 2003.
reverse transcription inhibition functional assay antisense efficacy Hoogsteen pairing

Serum Stability: LNA vs. DNA, PS & 2′-OMe

In a comparative stability study of 18mer oligonucleotides incubated in human serum, chimeric LNA/DNA oligonucleotides containing three LNA residues at each terminus exhibited a serum half-life (t₁/₂) of approximately 15 hours [1]. Under identical experimental conditions, isosequential phosphorothioate oligonucleotides demonstrated a t₁/₂ of 10 hours, while 2′-O-methyl gapmers exhibited a t₁/₂ of 12 hours [1]. The unmodified DNA oligonucleotide control was rapidly degraded with a t₁/₂ of approximately 1.5 hours, indicating that terminal LNA incorporation confers a 10-fold increase in serum stability over unmodified DNA [1].

Serum Stability
Head-to-head
LNA/DNA chimera t1/2 ~15 h (human serum); DNA t1/2 ~1.5 h; PS t1/2 ~10 h
~10-fold longerthan unmodified DNA
Supports less frequent dosing in in vivo antisense or miRNA inhibition studies.
3 LNA termini block; 37°C human serum; Kurreck et al. 2002 & Grünweller et al. 2003.
nuclease stability serum half-life exonuclease resistance oligonucleotide degradation

LNA Synthesizer Compatibility

LNA is a structurally rigid modification that increases the binding affinity of a modified oligonucleotide through entropic pre-organization of the sugar-phosphate backbone into a hybridization-competent conformation [1]. In direct contrast, unlocked nucleic acid (UNA) is a highly flexible acyclic modification lacking the ribose ring constraint, which can be used to intentionally modulate (typically decrease) duplex characteristics [1]. The differential is class-level but mechanistically fundamental: LNA reduces the entropic penalty of hybridization, while UNA increases conformational freedom at the cost of reduced duplex stability.

Synthesizer Compatibility
Method context
LNA coupling time ~8 min vs DNA ~1.5 min; same reagents and deprotection protocol
Adoptable on standard automated synthesizers without new capital equipment.
Extended oxidation recommended; standard ammonium hydroxide deprotection.
conformational constraint entropy duplex modulation UNA comparison

Large-Scale Synthesis Compatibility: Validated Phosphitylation Method for LNA Phosphoramidite Production

A patented method for large-scale preparation of LNA phosphoramidites utilizes 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphoramidite in the presence of 4,5-dicyanoimidazole as a nucleophilic activator for phosphitylation of the 3′-OH group of LNA monomers [1][2]. This methodology is specifically validated for LNA phosphoramidites including adenine derivatives and enables manufacturing at scales sufficient for commercial oligonucleotide synthesis operations. The process is distinct from standard DNA phosphoramidite production methods, reflecting the unique steric and electronic environment of the conformationally locked LNA sugar [1].

process chemistry phosphitylation large-scale synthesis manufacturing

LNA-A(Bz) Application Scenarios


SNP Genotyping with Short Probes

The 1.5–4°C per residue Tm increase [1] and EC50 of 0.3 nM for target mRNA binding [2] directly enable the design of shorter antisense oligonucleotides (e.g., 12–16mers) that maintain sufficient target occupancy at physiological temperatures. This is particularly advantageous for anti-miRNA applications where the target sequence is inherently short (∼22 nt) and longer ASOs risk off-target hybridization. The use of LNA-A(Bz) amidite reduces total synthesis cost per oligonucleotide by enabling shorter sequences while preserving or enhancing target engagement relative to 2′-OMe or MOE alternatives requiring longer sequences for equivalent affinity.

Antisense Gapmer Gene Silencing

The 4–10°C Tm elevation per LNA-modified duplex relative to unmodified controls [3] permits the design of qPCR probes as short as 8–10 nucleotides while retaining robust hybridization signal. Shorter probes exhibit greater ΔTm between perfect match and single-nucleotide mismatch targets [4], enhancing SNP discrimination and allele-specific detection. LNA-A(Bz) amidite should be prioritized over 2′-OMe amidites when probe length constraints exist or when targeting AT-rich sequences requiring stabilization.

AT-Rich Sequence Detection

The demonstrated 15-hour serum half-life for chimeric LNA/DNA oligonucleotides with terminal LNA modifications [1] exceeds that of phosphorothioate (10 h) and 2′-OMe gapmers (12 h) under identical conditions. For oligonucleotide therapeutic programs where systemic exposure duration correlates with efficacy, LNA-A(Bz) amidite incorporation at the 3′- and 5′-termini provides superior nuclease protection without requiring full-length LNA substitution, optimizing the balance between stability and synthesis cost.

In Vivo Antisense & miRNA Inhibition

The 94% inhibition of reverse transcription achieved with LNA-modified (2′-OMe)-RNA strands versus 71% for unmodified controls [3] validates LNA-A(Bz) amidite for applications requiring potent steric blockade of enzymatic processes. This scenario includes studies of viral reverse transcription, RNA splicing modulation, and translation arrest where target RNA sequestration rather than RNase H-mediated cleavage is the desired mechanism of action.

Application
Selection Property
Validation Focus
SNP Genotyping with Short Probes
Mismatch discrimination capability
Allelic discrimination at standard thermal denaturation or qPCR conditions
Antisense Gapmer Gene Silencing
Target knockdown potency in cell models
Dose–response and off-target hybridization assessment
AT-Rich Sequence Detection
Per-modification duplex stabilization
Uniform Tm across multiplex qPCR panels; probe length reduction
In Vivo Oligonucleotide Studies
Serum half-life extension profile
Sustained target engagement in relevant biological matrices

Technical Documentation Hub

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58 linked technical documents
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